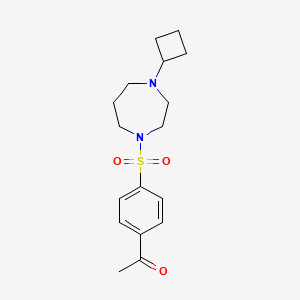

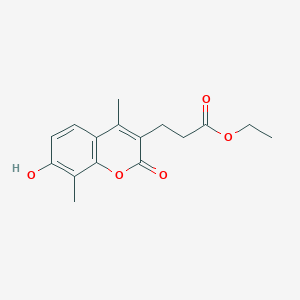

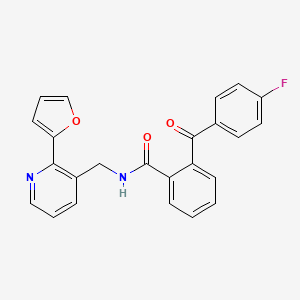

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonylphenyl ketones and has been shown to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Insomnia Treatment (Suvorexant as a Dual Orexin Receptor Antagonist)

Suvorexant is an FDA-approved medication for treating insomnia. It acts as a dual orexin receptor antagonist, specifically targeting orexin receptors in the brain. By blocking these receptors, suvorexant helps regulate sleep-wake cycles and promotes better sleep quality .

Glaucoma and Ocular Hypertension (Ripasudil Derivative)

Suvorexant’s structural motif has relevance beyond insomnia treatment. It serves as a precursor for the synthesis of ripasudil, a derivative of fasudil. Ripasudil is a Rho-associated kinase inhibitor used to manage glaucoma and ocular hypertension .

Chiral Amine Synthesis (1,4-Diazepane Construction)

Chiral 1,4-diazepanes are valuable building blocks in pharmaceutical chemistry. Suvorexant’s core structure contains a 1,4-diazepane ring. Researchers have explored enzymatic intramolecular asymmetric reductive amination to synthesize chiral 1,4-diazepanes. Notably, imine reductases (IREDs) from Leishmania major (IR1) and Micromonospora echinaurantiaca (IR25) have been employed for this purpose. Mutant IRED Y194F/D232H exhibited improved catalytic efficiency, enabling access to various substituted 1,4-diazepanes with high enantiomeric excess .

Insect GABA Receptor Modulation (Competitive Antagonists)

Interestingly, suvorexant derivatives have been investigated as competitive antagonists of insect GABA receptors. For instance, ethyl 3-[3-(4-biphenylyl)-1,6-dihydro-6-iminopyridazin-1-yl]propylphosphonate showed potent inhibition of GABA-induced currents in insect GABA receptors .

Mecanismo De Acción

Target of Action

The primary targets of the compound “1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one” are currently unknown

Mode of Action

It is known that the compound contains a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . This structure is often found in pharmaceuticals and could interact with biological targets in a variety of ways .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Pharmacokinetics

The compound’s bioavailability, which is influenced by these ADME properties, is also unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. Specific information on how environmental factors influence the action of “1-(4-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one” is currently unknown .

Propiedades

IUPAC Name |

1-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-14(20)15-6-8-17(9-7-15)23(21,22)19-11-3-10-18(12-13-19)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXMCFWSFBLAEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2879023.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B2879025.png)

![2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2879035.png)

![3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2879036.png)